Isotopic Labeling Purity and Analyte Differentiation for LC-MS/MS Quantification
Fosfenopril-d7 provides a minimum mass shift of +7 Da relative to unlabeled Fosfenopril (M = 435.49 g/mol vs. 442.54 g/mol) . This exceeds the +5 Da shift of Fosinoprilat-d5 analogs, offering superior MS/MS channel separation to minimize isotopic cross-contamination. Vendor specifications confirm a deuterated purity of ≥99% (d1-d7 forms) , meeting the threshold for a stable isotope-labeled internal standard (SIL-IS) in regulatory bioanalysis .
| Evidence Dimension | Mass Shift and Purity |
|---|---|
| Target Compound Data | Mass shift: +7 Da; Purity: ≥99% deuterated |
| Comparator Or Baseline | Unlabeled Fosfenopril: +0 Da; Fosinoprilat-d5: +5 Da |
| Quantified Difference | Target provides +7 Da vs. +5 Da shift; higher isotopic purity ensures baseline resolution in MS |
| Conditions | Mass spectrometry; vendor Certificate of Analysis |
Why This Matters
This ensures accurate and interference-free quantification of unlabeled Fosfenopril in complex biological matrices, a critical requirement for drug development and clinical pharmacokinetic studies.
- [1] U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. View Source
